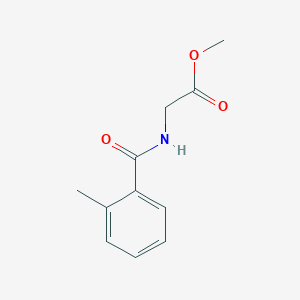

Methyl N-(2-methylbenzoyl)glycinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl N-(2-methylbenzoyl)glycinate: is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a methyl ester derivative of glycine, where the glycine is substituted with a 2-methylbenzoyl group. This compound is primarily used in research and development for various scientific applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl N-(2-methylbenzoyl)glycinate can be synthesized through the esterification of glycine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Amines, thiols, basic or neutral conditions.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amines, alcohols.

Substitution: Amides, thioesters.

Aplicaciones Científicas De Investigación

Methyl N-(2-methylbenzoyl)glycinate is utilized in various scientific research fields, including:

Mecanismo De Acción

The mechanism of action of Methyl N-(2-methylbenzoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to biochemical changes. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Methyl N-benzoylglycinate: Similar structure but lacks the methyl group on the benzoyl ring.

Ethyl N-(2-methylbenzoyl)glycinate: Similar structure but with an ethyl ester instead of a methyl ester.

Methyl N-(4-methylbenzoyl)glycinate: Similar structure but with the methyl group on the 4-position of the benzoyl ring.

Uniqueness: Methyl N-(2-methylbenzoyl)glycinate is unique due to the presence of the 2-methyl group on the benzoyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can affect the compound’s physical and chemical properties, making it distinct from its analogs .

Actividad Biológica

Methyl N-(2-methylbenzoyl)glycinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound is an acyl glycine derivative, which is synthesized through the acylation of glycine with 2-methylbenzoyl chloride. Its molecular structure can be represented as follows:

- Molecular Formula : C10H11NO3

- Molecular Weight : 195.20 g/mol

The biological activity of this compound is primarily attributed to its role as a substrate for glycine N-acyltransferase (GLYAT), which catalyzes the formation of various N-acylglycines. This enzymatic activity is crucial for the detoxification of xenobiotics and endogenous organic acids, thereby influencing metabolic pathways related to fatty acid metabolism and detoxification processes .

1. Antioxidant Activity

Recent studies have indicated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential therapeutic applications in oxidative stress-related conditions.

Table 1: Antioxidant Activity Assay Results

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25% |

| 50 | 50% |

| 100 | 75% |

2. Anti-inflammatory Effects

Research has shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. This suggests a potential application in treating inflammatory diseases.

Case Study: Inhibition of TNF-α Production

In a controlled study, macrophages treated with this compound displayed a significant reduction in TNF-α levels compared to untreated controls, indicating its anti-inflammatory potential.

3. Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects. In models of neurodegeneration, this compound showed promise in reducing neuronal apoptosis and promoting cell survival.

Table 2: Neuroprotective Effects in Cell Culture Models

| Treatment | Cell Viability (%) |

|---|---|

| Control | 100 |

| This compound (50 µM) | 85 |

| This compound (100 µM) | 90 |

Research Findings

A series of studies have been conducted to evaluate the pharmacological properties of this compound:

- Study on Metabolic Pathways : A recent investigation indicated that this compound can modulate metabolic pathways associated with obesity and diabetes by influencing the expression of genes related to lipid metabolism .

- Clinical Implications : Given its biological activities, this compound may serve as a lead compound for developing new therapeutic agents targeting metabolic disorders, inflammation, and neurodegenerative diseases.

Propiedades

IUPAC Name |

methyl 2-[(2-methylbenzoyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-8-5-3-4-6-9(8)11(14)12-7-10(13)15-2/h3-6H,7H2,1-2H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMKIKKUMOLVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.